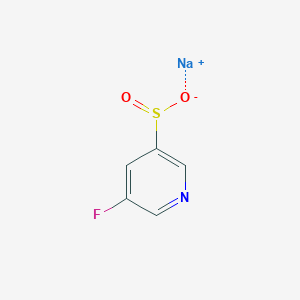

Sodium 5-fluoropyridine-3-sulfinate

Description

Properties

Molecular Formula |

C5H3FNNaO2S |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

sodium;5-fluoropyridine-3-sulfinate |

InChI |

InChI=1S/C5H4FNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

SUUFWHDMCHUZBH-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC=C1S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

The Prominence of Fluorinated Pyridine Scaffolds in Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. When incorporated into a pyridine (B92270) ring, a ubiquitous heterocyclic motif in pharmaceuticals and materials science, the resulting fluorinated pyridine scaffolds offer a range of advantageous characteristics. The high electronegativity of fluorine can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. nih.govnih.gov This modification can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability, all of which are highly desirable traits in drug discovery. nih.govrsc.orgrsc.org

The pyridine ring itself is a key structural component in numerous approved drugs and agrochemicals. nih.govrsc.org Its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene (B151609) make it a privileged scaffold in medicinal chemistry. nih.govrsc.org The strategic placement of fluorine atoms on this scaffold allows for fine-tuning of these properties, enabling chemists to optimize molecular interactions and pharmacokinetic profiles. nih.gov Consequently, the development of synthetic methods for the preparation and functionalization of fluorinated pyridines is an active area of research. jiaolei.groupresearchgate.net

Table 1: Examples of Bioactive Molecules Containing a Pyridine Scaffold

| Compound | Therapeutic Area | Significance |

| Nicotine | Alkaloid | Found in tobacco plants, acts as a stimulant. nih.gov |

| Niacin (Vitamin B3) | Vitamin | Essential nutrient for human health. nih.gov |

| Pyridoxine (Vitamin B6) | Vitamin | Crucial for various metabolic processes. nih.gov |

| Atropine | Anticholinergic | Contains a saturated pyridine ring and is used for various medical purposes. nih.govrsc.org |

The Versatility of Sulfinate Salts As Synthetic Intermediates

Sulfinate salts, with the general formula RSO₂Na, are highly valued building blocks in organic synthesis due to their multifaceted reactivity. rsc.orgsemanticscholar.orgrsc.org They can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, making them exceptionally versatile intermediates for the construction of a wide array of organosulfur compounds. rsc.orgsemanticscholar.orgrsc.org These compounds, including sulfones, sulfonamides, and thiosulfonates, are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The utility of sulfinate salts stems from their ability to participate in a variety of carbon-sulfur and heteroatom-sulfur bond-forming reactions. rsc.orgnih.gov They are often stable, easy to handle, and can be prepared from readily available starting materials such as sulfonyl chlorides. researchgate.netresearchgate.net The development of new catalytic systems, including transition-metal-catalyzed and photoredox-catalyzed reactions, has further expanded the scope of transformations involving sulfinate salts, enabling the synthesis of complex molecules with high efficiency and selectivity. semanticscholar.org

Table 2: Key Transformations of Sulfinate Salts

| Reaction Type | Product Class | Significance |

| Sulfonylation | Sulfones, Sulfonamides | Formation of key functional groups in many bioactive molecules. rsc.orgresearchgate.net |

| Sulfenylation | Thiosulfonates | Construction of sulfur-sulfur bonds. nih.gov |

| Radical Reactions | Various organosulfur compounds | Access to diverse molecular architectures through radical pathways. semanticscholar.org |

The Emerging Research Interest in Sodium 5 Fluoropyridine 3 Sulfinate

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through the formation of its corresponding acid or by direct conversion from a suitable precursor.

Synthesis via 5-fluoropyridine-3-sulfinic acid

A primary route to obtaining this compound is through the neutralization of its corresponding acid, 5-fluoropyridine-3-sulfinic acid. The synthesis of this acid precursor would likely involve the sulfonation of a 3-fluoropyridine (B146971) intermediate. A common method for introducing a sulfonic acid group onto a pyridine ring involves a multi-step process starting from a halogenated pyridine. For instance, a process for preparing pyridine-3-sulfonic acid involves oxidizing 3-chloropyridine (B48278) to its N-oxide, followed by reaction with a sulfonating agent and subsequent reduction. google.com

Adapting this to the fluorinated analogue, a plausible pathway would begin with 3-fluoropyridine. This precursor would first be oxidized to 3-fluoropyridine-N-oxide. The N-oxide is crucial as it activates the pyridine ring for subsequent functionalization. The activated intermediate would then be reacted with a sulfonating agent, such as sulfur trioxide or oleum, to introduce the sulfonic acid group, likely at the 3-position, yielding 5-fluoropyridine-3-sulfonic acid-N-oxide. The final step would be the reduction of the N-oxide, often accomplished by catalytic hydrogenation with a catalyst like Raney nickel, to afford 5-fluoropyridine-3-sulfonic acid. google.comgoogle.com Subsequent reduction of the sulfonic acid to the desired sulfinic acid would be required, followed by neutralization.

General Principles of Sulfinate Salt Formation Applicable to the Compound

The conversion of a sulfinic acid to its sodium salt is a straightforward acid-base neutralization reaction, typically involving treatment with a sodium base like sodium hydroxide (B78521) or sodium carbonate in an aqueous or alcoholic solution.

Alternatively, sodium sulfinates can be synthesized directly from organometallic reagents. A versatile method involves the in situ generation of an aryl lithium or aryl magnesium reagent from a corresponding aryl halide. nih.gov For the target compound, this would start with a dihalopyridine, such as 3-bromo-5-fluoropyridine. This precursor would be treated with a strong base (like n-butyllithium) or magnesium metal to form the organometallic intermediate. This intermediate is then trapped with a sulfur dioxide (SO₂) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The final step involves treatment with aqueous sodium carbonate to yield the desired this compound. nih.gov This method is advantageous as it often proceeds in good to high yields and allows for the scalable production of stable, pure sulfinate salts. nih.gov

Preparation of Key Fluoropyridine Precursors for Sulfination

The synthesis of this compound is critically dependent on the availability of a 3-fluoropyridine or 5-fluoropyridine precursor. The introduction of fluorine into a pyridine ring can be challenging but is achievable through several established methodologies.

Strategies for Introducing Fluorine into Pyridine Systems

Fluorinated pyridines are of significant interest in medicinal and agricultural chemistry. researchgate.netnih.gov The methods to produce them can be broadly categorized as nucleophilic and electrophilic (including C-H activation) approaches.

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. Due to the electron-rich nature of the pyridine ring, direct nucleophilic substitution is difficult and generally requires the presence of activating, electron-withdrawing groups. nih.gov

One common strategy is the Halex (halogen exchange) reaction, where a chloro- or bromo-pyridine is treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often at elevated temperatures. proquest.com For instance, 3-chloropyridine can be converted to 3-fluoropyridine in low yield using a combination of CsF and HF. chemicalbook.com The synthesis of 4-cyano-2,3,5,6-tetrafluoropyridine from its tetrachloro-analogue using anhydrous potassium fluoride demonstrates the utility of this approach for highly activated systems. proquest.com

Another powerful strategy involves the use of pyridine N-oxides. The N-oxide group activates the ring towards nucleophilic attack. For example, direct fluorination of a pyridine N-oxide has been used to produce meta-fluorinated pyridines, a class of compounds that are otherwise challenging to synthesize. nih.gov In one reported synthesis, 3-bromo-4-nitropyridine (B1272033) N-oxide was successfully fluorinated with tetrabutylammonium (B224687) fluoride (TBAF) to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This highlights how activating groups can facilitate nucleophilic fluorination at the meta-position.

| Method | Precursor Example | Reagent(s) | Product Example | Key Features |

| Halogen Exchange (Halex) | 2,3,5,6-Tetrachloro-4-cyanopyridine | Anhydrous KF | 4-Cyano-2,3,5,6-tetrafluoropyridine | Requires high temperatures; suitable for activated pyridines. proquest.com |

| N-Oxide Activation | 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | Enables fluorination at otherwise unreactive positions, like meta. nih.gov |

| Diazotization (Balz-Schiemann) | Aminopyridine compounds | Anhydrous HF, Sodium Nitrite | Fluoropyridine compounds | An improved Balz-Schiemann reaction offers a route with simpler conditions. google.com |

Recent advances have led to powerful methods for the direct fluorination of C-H bonds, offering a more atom-economical route to fluorinated pyridines. These methods often employ electrophilic fluorinating agents. researchgate.netnih.gov

A prominent method utilizes silver(II) fluoride (AgF₂) for the site-selective C-H fluorination of pyridines and diazines. researchgate.netnih.govpkusz.edu.cn This reaction is notable for its mild conditions (ambient temperature) and high selectivity, typically fluorinating the C-H bond adjacent to the ring nitrogen (the C-2 position). researchgate.netnih.gov This approach is tolerant of various functional groups and provides a safe and broadly applicable route to 2-fluoropyridines. researchgate.netnih.gov The resulting 2-fluoroheteroarenes can then be used in subsequent nucleophilic aromatic substitution (SNAr) reactions to install a wide range of other functional groups. nih.govacs.org

Another widely used electrophilic fluorinating reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.org It is an N-F reagent that serves as an electrophilic source of fluorine. wikipedia.org Electrophilic fluorination of 1,2-dihydropyridines with Selectfluor has been shown to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov This demonstrates a pathway to introduce fluorine into the pyridine core via an electrophilic mechanism. These modern C-H functionalization and electrophilic fluorination techniques represent a significant step forward, often avoiding the need for pre-functionalized substrates required in classical methods. pkusz.edu.cn

| Method | Reagent | Substrate Type | Selectivity | Key Features |

| C-H Fluorination | Silver(II) fluoride (AgF₂) | Pyridines, Diazines | Exclusive for C-H adjacent to nitrogen (C2-position). researchgate.netnih.gov | Occurs at ambient temperature; safe and broadly applicable. researchgate.netnih.gov |

| Electrophilic Fluorination | Selectfluor® | 1,2-Dihydropyridines | Yields fluorinated dihydropyridines, precursors to fluoropyridines. nih.gov | Utilizes a common and effective electrophilic N-F reagent. wikipedia.org |

| C-H Fluorination | Pyridine N-oxyl radical promoted | Various substrates | Radical intermediate pathway. | Can be performed in water at room temperature. rsc.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of active development, aiming to reduce environmental impact and enhance safety. biosynce.com For the synthesis of this compound, these principles can be applied at various stages of the manufacturing process.

One key aspect of green chemistry is the use of less hazardous reagents and solvents. In the synthesis of the precursor, pyridine-3-sulfonyl chloride, methods have been developed that utilize water as a solvent, which is a significant improvement over traditional organic solvents. google.compatsnap.com For example, carrying out the diazotization and subsequent sulfonyl chlorination reaction in an aqueous system can minimize the use of volatile organic compounds (VOCs). google.com

Energy efficiency is another core principle of green chemistry. biosynce.com Some patented methods for preparing fluoropyridine compounds emphasize reactions that can be carried out at or near room temperature, thereby reducing energy consumption. google.com Optimizing reaction conditions to avoid extreme temperatures not only saves energy but can also improve the safety profile of the synthesis.

Waste reduction, a central tenet of green chemistry, can be addressed by designing synthetic routes with high atom economy. The development of catalytic processes, for instance, is a cornerstone of green chemistry as it can reduce the need for stoichiometric reagents that end up as waste. biosynce.com While the direct catalytic synthesis of this compound is not widely reported, related research on the catalyst-free, visible-light-induced reaction of sulfinates with pyridinium (B92312) salts points towards future possibilities for more sustainable pyridine functionalization. nih.gov Such methods, which avoid external photocatalysts and oxidants, are highly desirable from a green chemistry perspective. nih.gov

The following table summarizes the application of green chemistry principles to the proposed synthetic pathway.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water as a solvent for the diazotization and reduction steps. google.compatsnap.com | Reduces reliance on volatile organic compounds (VOCs), improves safety. |

| Energy Efficiency | Optimizing reaction conditions to proceed at moderate temperatures. google.com | Lowers energy consumption and costs, potentially safer reaction profile. |

| Waste Prevention | Utilizing high-yield reaction steps to maximize the conversion of starting materials into the final product. | Minimizes chemical waste, improves process efficiency. |

| Atom Economy | Exploring catalytic or catalyst-free methods for pyridine functionalization. biosynce.comnih.gov | Reduces the amount of reagents needed and by-product formation. |

Reactivity of the Sulfinate Moiety

The sulfinate group (—SO₂⁻) is a powerful and versatile functional group in organic synthesis. Its utility stems from its ability to participate in reactions in multiple ways, serving as a source for different sulfur-containing moieties.

Bond-Forming Reactions Involving this compound

The ability of this compound to form new bonds, particularly carbon-sulfur (C-S) bonds, is central to its application in organic synthesis. These reactions provide access to a wide array of sulfone derivatives containing the biologically relevant fluoropyridine scaffold.

Carbon-Sulfur (C-S) Bond FormationThe formation of C-S bonds using sodium sulfinates is a cornerstone of organosulfur chemistry. These reactions typically involve the reaction of the sulfinate with a carbon-based electrophile, such as an alkyl halide or an unsaturated system like an alkene or alkyne.nih.govresearchgate.netThe resulting sulfones are stable, versatile intermediates that are prominent in pharmaceuticals and agrochemicals.

Synthesis of Fluoropyridine-Containing Sulfones (e.g., Vinyl Sulfones, Allyl Sulfones, β-Keto Sulfones)The reaction of this compound with various unsaturated compounds opens a direct path to valuable fluoropyridine-containing sulfones.

Vinyl Sulfones: These compounds are typically synthesized through the reaction of sodium sulfinates with alkenes or alkynes. rsc.org Various methods, including metal-catalyzed (e.g., copper, nickel) and electrochemical approaches, have been developed to facilitate this transformation. organic-chemistry.org For example, the copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates proceeds with high regio- and stereoselectivity to yield (E)-alkenyl sulfones. organic-chemistry.org Electrochemical methods offer a green alternative, directly coupling olefins with sodium sulfinates to produce vinyl sulfones. researchgate.net

Allyl Sulfones: The synthesis of allylic sulfones from sodium sulfinates can be achieved through reactions with allylic electrophiles, such as allylic alcohols or halides. nih.gov Palladium-catalyzed hydrosulfonylation of allenes or cyclopropenes also provides an efficient route to this class of compounds. rsc.org These reactions are valuable for constructing complex molecules containing both a double bond and a sulfonyl group, which can be further functionalized.

β-Keto Sulfones: β-Keto sulfones are important synthetic intermediates. They can be prepared through several routes involving sodium sulfinates. rsc.org One common method is the reaction of sodium sulfinates with α-haloketones. More advanced methods include the oxysulfonylation of alkynes, where the alkyne reacts with a sodium sulfinate in the presence of an oxidant to form the β-keto sulfone. mdpi.com Metal-free approaches, such as those promoted by BF₃·OEt₂, have also been developed for this purpose. mdpi.com

Disclaimer: The following tables provide representative examples of reactions for the synthesis of vinyl, allyl, and β-keto sulfones using various aryl sodium sulfinates. While this compound is expected to undergo similar transformations, specific data for this compound was not available in the searched literature. These examples are for illustrative purposes only.

Table 1: Illustrative Synthesis of Vinyl Sulfones from Sodium Aryl Sulfinates and Alkynes

| Entry | Sodium Aryl Sulfinate | Alkyne | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | Phenylacetylene | Cu(OTf)₂, MW | (E)-1-phenyl-2-tosylethene | 95% |

| 2 | Sodium p-toluenesulfinate | 1-Octyne | CuI-bpy, O₂ | (E)-1-(p-tolylsulfonyl)oct-1-ene | 88% |

Data is representative of reactions found in the literature for analogous compounds. organic-chemistry.org

Table 2: Illustrative Synthesis of Allyl Sulfones

| Entry | Sodium Aryl Sulfinate | Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | Allyl alcohol | InI₃ | Allyl phenyl sulfone | 92% |

| 2 | Sodium p-toluenesulfinate | Cyclopropene | Pd(OAc)₂ | Cyclopent-2-en-1-yl p-tolyl sulfone | 85% |

Data is representative of reactions found in the literature for analogous compounds. rsc.org

Table 3: Illustrative Synthesis of β-Keto Sulfones

| Entry | Sodium Aryl Sulfinate | Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | Phenylacetylene | BF₃·OEt₂, Air | 1-phenyl-2-(phenylsulfonyl)ethan-1-one | 82% |

| 2 | Sodium p-toluenesulfinate | Styrene | NBS, H₂O, Sonication | 1-phenyl-2-tosylethan-1-one | 93% |

Data is representative of reactions found in the literature for analogous compounds. mdpi.com

Formation of Fluoropyridine-Containing Sulfides

The sulfinate anion is an ambident nucleophile, capable of reacting at either the sulfur or oxygen atom. researchgate.net The formation of sulfides from this compound involves the nucleophilic attack of the sulfur atom on an electrophilic carbon center, typically an alkyl halide. This S-alkylation reaction leads to the formation of a carbon-sulfur (C-S) bond, yielding 5-fluoropyridin-3-yl sulfones after subsequent oxidation of the initially formed sulfide. rsc.orgresearchgate.net While the direct synthesis of sulfides from sulfinates is a fundamental transformation, many applications proceed directly to the corresponding sulfone via oxidation. rsc.orgresearchgate.net

Nitrogen-Sulfur (N-S) Bond Formation: Synthesis of Fluoropyridine-Containing Sulfonamides

The synthesis of sulfonamides represents a crucial transformation for sodium sulfinates, given the prevalence of the sulfonamide functional group in medicinal chemistry. rsc.orgnih.gov The conversion of this compound to the corresponding 5-fluoropyridine-3-sulfonamides can be achieved through oxidative coupling with a variety of primary and secondary amines. rsc.orgacs.org This process involves the formation of a nitrogen-sulfur (N-S) bond under oxidative conditions. rsc.org

Several methods have been developed for this transformation using various sodium arylsulfinates, which are applicable to this compound. These protocols often utilize mild and efficient catalyst systems. For instance, molecular iodine (I₂) can mediate the coupling of amines with sodium sulfinates at room temperature. rsc.org Another effective system employs ammonium (B1175870) iodide (NH₄I) in acetonitrile (B52724) at elevated temperatures. acs.org Additionally, catalyst systems such as tetrabutylammonium iodide (TBAI) have been successfully used to facilitate this oxidative N-sulfonylation. rsc.org

| Catalyst/Reagent | Amine Scope | General Conditions | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Primary and secondary aromatic, aliphatic, acyclic, and cyclic amines | Room temperature | rsc.org |

| Ammonium Iodide (NH₄I) | Primary and secondary amines, imidazoles, pyrazoles | CH₃CN, 80 °C | acs.org |

| TBAI | Primary and secondary amines | Mild conditions | rsc.org |

| NXS (X = I, Br) | Azoles (benzoimidazoles, benzotriazole, 1,2,4-triazole) | Mild conditions | rsc.org |

Sulfur-Sulfur (S-S) Bond Formation: Synthesis of Fluoropyridine-Containing Thiosulfonates

Thiosulfonates are distinctive compounds containing two sulfur atoms in different oxidation states and serve as valuable intermediates in organic synthesis. nih.gov this compound can be converted into the corresponding 5-fluoropyridine-3-thiosulfonate derivatives through the formation of a sulfur-sulfur (S-S) bond. rsc.orgcapes.gov.br

One common approach involves the coupling of the sulfinate salt with thiols or disulfides under aerobic conditions, often catalyzed by transition metals. rsc.org Copper(I) iodide (CuI) in the presence of 1,10-phenanthroline (B135089) has been shown to effectively catalyze the reaction between sodium sulfinates and thiols. rsc.org Similarly, iron(III) chloride (FeCl₃) provides an alternative catalytic system for this transformation. rsc.org

A different strategy involves a disproportionation reaction of the sodium sulfinate itself, mediated by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). rsc.orgresearchgate.net This method can produce symmetrical thiosulfonates or, by using two different sulfinate salts, unsymmetrical thiosulfonates. rsc.orgresearchgate.net

| Method | Coupling Partner/Reagent | Catalyst | General Conditions | Reference |

|---|---|---|---|---|

| Coupling | Thiols | CuI-Phen·H₂O | Aerobic conditions | rsc.org |

| Coupling | Thiols | FeCl₃ | Aerobic conditions | rsc.org |

| Coupling | Disulfides/Diselenides | Copper-catalyzed | Air, ambient temperature | rsc.org |

| Disproportionation | Self-coupling | BF₃·OEt₂ | Mild conditions | rsc.orgresearchgate.net |

Carbon-Carbon (C-C) Bond Formation Facilitated by the Sulfinate Group

A significant advancement in the utility of arylsulfinates is their use in desulfinative cross-coupling reactions to form new carbon-carbon bonds. rsc.orgnih.govnih.gov In these transformations, the sulfinate group acts as a disposable activating group, being extruded as sulfur dioxide (SO₂) to drive the reaction forward. rsc.org This allows the 5-fluoropyridine moiety of this compound to function as a nucleophilic coupling partner.

Palladium-catalyzed systems are predominantly used for these reactions. acs.orgnih.govrsc.org For instance, this compound can be coupled with (hetero)aryl halides or arylboronic acids to form biaryl compounds. rsc.orgnih.gov The reaction with aryl halides typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., PCy₃), and a base at elevated temperatures. nih.gov The coupling with arylboronic acids can also be performed under aerobic conditions with a palladium catalyst, sometimes accelerated by a Cu(II) co-catalyst. rsc.org Furthermore, this methodology has been extended to form diarylmethanes through the coupling of sodium arylsulfinates with benzyl (B1604629) chlorides. acs.orgrsc.org These desulfinative C-C bond formations offer a powerful alternative to traditional cross-coupling methods for constructing complex molecular frameworks. rsc.orgnih.gov

Radical-Mediated Transformations

Sulfonyl Radical Generation and Reactivity

This compound is an excellent precursor for the corresponding 5-fluoropyridin-3-ylsulfonyl radical. acs.orgrsc.org This highly reactive intermediate can be generated under various conditions, most notably through single-electron oxidation. researchgate.net This can be achieved using chemical oxidants or, more commonly in modern synthesis, through visible-light photoredox catalysis. nih.govnih.govacs.orgrsc.org

In a typical photoredox cycle, a photocatalyst, upon irradiation with visible light, reaches an excited state capable of oxidizing the sulfinate anion (ArSO₂⁻). nih.govacs.org This single-electron transfer (SET) process generates the sulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst. nih.govacs.org The generated 5-fluoropyridin-3-ylsulfonyl radical can then engage in a variety of subsequent reactions, such as addition to alkenes and alkynes, making it a key intermediate for constructing complex sulfone-containing molecules. acs.orgrsc.org

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

A significant application of sulfonyl radical chemistry is in tandem radical cyclization reactions. capes.gov.br The 5-fluoropyridin-3-ylsulfonyl radical, generated from this compound, can initiate an intramolecular ring-closing cascade. acs.orgcapes.gov.br This process typically involves the addition of the sulfonyl radical to a tethered unsaturated moiety, such as an alkene or alkyne, within the same molecule (e.g., in a 1,6-enyne substrate).

The initial addition forms a new carbon-centered radical, which then undergoes an intramolecular cyclization to form a ring and a new radical center. This cascade reaction ultimately leads to the formation of complex, sulfonylated cyclic products. rsc.org Silver-catalyzed conditions have been specifically reported for promoting the radical cascade ring-closing sulfonylation of 1,6-enynes with sodium sulfinates. This strategy provides a powerful method for the rapid construction of intricate polycyclic structures containing the 5-fluoropyridine-3-sulfonyl group. capes.gov.br

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. Classic examples include the Passerini and Ugi reactions, which typically involve specific functional groups like isocyanides, aldehydes, ketones, and carboxylic acids. wikipedia.orgorganic-chemistry.orgnih.gov

Direct participation of this compound in these traditional MCRs has not been extensively documented in scientific literature. The compound does not possess the requisite functional groups to act as a standard component in reactions like the Passerini three-component reaction (which requires an isocyanide, a carbonyl compound, and a carboxylic acid) wikipedia.orgorganic-chemistry.org or the Ugi four-component reaction.

However, the sulfinate functional group opens possibilities for participation in more recently developed MCRs. For instance, a photocatalytic three-component reaction has been developed involving the combination of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates. nih.gov This process, which proceeds through a radical/polar crossover mechanism, could potentially be adapted for this compound. In such a scenario, the 5-fluoro-3-pyridylsulfonyl radical, generated photocatalytically, would add to an alkene, and the resulting radical would participate in a subsequent cyclization, leading to complex monofluorinated cyclopentenes. nih.gov While this specific application to the title compound is hypothetical, it illustrates a plausible pathway for its use in advanced multicomponent synthesis.

Electrocatalytic and Photocatalytic Transformations

Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions by using electrical current to drive chemical transformations. researchgate.net For sodium arylsulfinates, the key electrochemical event is their oxidation at an anode. This process involves a single electron transfer to generate a highly reactive sulfonyl radical, which can then engage in various bond-forming reactions without the need for chemical oxidants. researchgate.nettandfonline.comrsc.org

An innovative electrochemical strategy for the meta-C–H sulfonylation of pyridines has been developed that directly illustrates a potential transformation pathway for this compound. nih.gov This method employs a dearomatization-rearomatization sequence. The pyridine is first converted into an electron-rich oxazino-pyridine intermediate. This intermediate is then subjected to electrolysis in the presence of a sodium sulfinate salt. The sulfinate is preferentially oxidized at the anode to form a sulfonyl radical. This radical then adds to the dearomatized pyridine ring. A final acid-mediated rearomatization step yields the meta-sulfonylated pyridine. This catalyst- and oxidant-free method is notable for its exclusive regioselectivity and broad functional group tolerance. nih.gov

The general procedure involves electrolyzing the dearomatized pyridine with the sodium sulfinate salt in an undivided cell with a graphite (B72142) felt anode and a platinum cathode at a constant current. nih.gov

Table 1: Examples of Electrochemical meta-C–H Sulfonylation of Pyridine Derivatives with Sodium Sulfinates This table is based on a general method for pyridine sulfonylation; direct application to the 5-fluoro derivative would be a novel extension.

| Pyridine Derivative | Sodium Sulfinate | Product | Yield (%) |

|---|---|---|---|

| Pyridine | Sodium p-toluenesulfinate | 3-(Tosyl)pyridine | 81 |

| 4-Methylpyridine | Sodium p-toluenesulfinate | 4-Methyl-3-(tosyl)pyridine | 83 |

| 4-Methoxypyridine | Sodium p-toluenesulfinate | 4-Methoxy-3-(tosyl)pyridine | 72 |

| 2-Chloropyridine | Sodium benzenesulfinate | 2-Chloro-5-(phenylsulfonyl)pyridine | 65 |

Source: Adapted from data presented in Studer, A. et al., Nature Communications, 2022. nih.gov

Other electrochemical transformations include the synthesis of sulfonamides through the oxidative amination of sodium sulfinates, mediated by NH4I as a redox catalyst and electrolyte. nih.gov Furthermore, electrochemical fluorination of pyridine derivatives using the Simons process (electrolysis in hydrogen fluoride) is a known, albeit harsh, method for producing perfluorinated piperidines. rsc.orgwikipedia.org

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. Sodium arylsulfinates, including this compound, are excellent precursors for generating sulfonyl radicals within a photoredox cycle. rsc.orgcam.ac.uk The general mechanism involves a single-electron transfer (SET) event where an excited photocatalyst (such as an Iridium or Ruthenium complex) oxidizes the sulfinate salt to produce the corresponding sulfonyl radical. rsc.orgorganic-chemistry.org This radical is a versatile intermediate for various coupling reactions.

A prominent application is the Ni/photoredox dual catalytic cross-coupling of aryl sulfinates with aryl halides to form sulfones. In this system, the photocatalytically generated aryl sulfonyl radical is intercepted by a Ni(0) catalyst. The resulting Ni(I)-sulfonyl complex undergoes oxidative addition to an aryl halide, forming a Ni(III) intermediate. Reductive elimination then forges the C-S bond of the sulfone product and regenerates a Ni(I) species, which is reduced by the photocatalyst to close the catalytic cycle. rsc.org These reactions proceed at room temperature and tolerate a wide array of functional groups, making them highly valuable for complex molecule synthesis. rsc.org

Table 2: Scope of Ni/Photoredox-Catalyzed Sulfone Synthesis This table represents a general reaction scope; this compound would be a potential substrate.

| Aryl Halide | Sulfinate Salt | Product | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | Sodium p-toluenesulfinate | 4-Cyanophenyl p-tolyl sulfone | 95 |

| 4-Bromoacetophenone | Sodium benzenesulfinate | 4-Acetylphenyl phenyl sulfone | 88 |

| 2-Bromopyridine | Sodium p-toluenesulfinate | 2-Pyridyl p-tolyl sulfone | 75 |

| 1-Bromo-4-fluorobenzene | Sodium methanesulfinate | 4-Fluorophenyl methyl sulfone | 81 |

Source: Adapted from data presented in Molander, G. A. et al., Chemical Science, 2018. rsc.org

Beyond cross-coupling, these photogenerated sulfonyl radicals can participate in tandem reactions. For example, the addition of a sulfonyl radical to a 1,5-diene can initiate a regioselective cyclization to produce sulfonylated pyrrolin-2-ones, demonstrating the power of this method to construct complex heterocyclic systems. nih.gov

Reactions of the Fluoropyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridine. youtube.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. On a pyridine ring, SNAr is significantly more favorable when the leaving group is at the C2 or C4 position (ortho or para to the ring nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance, delocalizing the negative charge away from the carbon framework. stackexchange.comvaia.com Substitution at the C3 or C5 position (meta to the nitrogen) is generally disfavored as this resonance stabilization is not possible. stackexchange.com

In this compound, the fluorine atom is located at the C5 position, which is a meta position relative to the ring nitrogen. This placement makes it inherently less reactive toward traditional SNAr compared to a halogen at the C2 or C4 position. However, the presence of the strongly electron-withdrawing sulfinate group at the C3 position activates the entire ring system toward nucleophilic attack. While this activation is strongest at the ortho and para positions relative to the sulfinate (C2, C4, and C6), it still enhances the electrophilicity at C5 to some degree.

Studies on other 3,5-disubstituted pyridine systems show that SNAr reactions can be highly regioselective, often requiring specific conditions to target a particular leaving group. researchgate.netnih.gov For the title compound, displacing the C5-fluorine via a standard SNAr reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles. However, recent advances have shown that concerted SNAr reactions, which avoid the formation of a Meisenheimer intermediate, can be facilitated by organic superbases, allowing for the functionalization of even electron-neutral or less-activated fluoroarenes like 3-fluoropyridine. acs.org

Table 3: General Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines

| Position of Leaving Group | Relative Reactivity | Rationale for Reactivity |

|---|---|---|

| C2 (ortho) | High | Anionic intermediate stabilized by resonance with ring nitrogen. youtube.comstackexchange.com |

| C4 (para) | High | Anionic intermediate stabilized by resonance with ring nitrogen. youtube.comstackexchange.com |

| C3 (meta) | Low | Anionic intermediate cannot be directly stabilized by the ring nitrogen. stackexchange.com |

Direct C–H functionalization is a powerful strategy for modifying heterocyclic cores without pre-functionalization, enhancing atom and step economy. rsc.orgresearchgate.net The regioselectivity of these reactions on pyridine rings is heavily influenced by the electronic nature of the ring and the mechanism of C-H activation. eurekaselect.com The lone pair on the pyridine nitrogen often coordinates to transition metal catalysts, which typically directs functionalization to the C2 and C6 positions. researchgate.net

Functionalizing the meta positions (C3 and C5) is a significant challenge. For this compound, the C–H bonds are at the C2, C4, and C6 positions.

C2 and C6 positions: These are adjacent to the nitrogen and are the most electronically deficient and acidic C-H bonds, making them primary sites for deprotonation or radical attack (e.g., Minisci-type reactions).

C4 position: This position is para to the nitrogen and ortho to the electron-withdrawing sulfinate group, making it another activated site for certain types of C-H functionalization.

Catalytic systems have been developed to override the intrinsic C2 selectivity. For example, palladium catalysis using specific bidentate ligands like 1,10-phenanthroline can promote C3-olefination by weakening the catalyst's coordination to the nitrogen atom through a trans-effect, allowing the catalyst to interact with the ring's π-system instead. beilstein-journals.orgnih.gov

A highly relevant transformation is the electrochemical meta-C–H sulfonylation previously discussed. nih.gov This method achieves site-selective sulfonylation at a position meta to the nitrogen by temporarily converting the pyridine into a dearomatized, electron-rich intermediate. This intermediate then reacts with a sulfonyl radical generated from a sodium sulfinate. This represents a sophisticated strategy for achieving a transformation that is difficult to accomplish directly. This approach could theoretically be used to introduce a second sulfonyl group onto a 5-fluoropyridine ring, demonstrating a pathway for site-selective C-H sulfonylation. nih.gov

Table 4: Representative Methods for Regioselective Pyridine C-H Functionalization

| Position | Method | Catalyst/Reagent System | Reference |

|---|---|---|---|

| C2-Arylation | Directed C-H Activation | Pd(OAc)₂ / P(n-Bu)Ad₂ / Cs₂CO₃ | nih.gov |

| C3-Olefination | Ligand-Controlled C-H Activation | Pd(OAc)₂ / 1,10-Phenanthroline | beilstein-journals.orgnih.gov |

| C4-Arylation | Electronic-Controlled C-H Activation | Pd(OAc)₂ / P(n-Bu)Ad₂ | nih.gov |

Mechanistic Investigations of Reactions Involving Sodium 5 Fluoropyridine 3 Sulfinate

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving Sodium 5-fluoropyridine-3-sulfinate are diverse and highly dependent on the nature of the co-reactants and the reaction conditions. Generally, the sulfinate can act as a nucleophile or a precursor to sulfonyl radicals.

In nucleophilic substitution reactions, particularly SNAr-type processes, the sulfinate anion directly attacks an electron-deficient aromatic ring. The pathway proceeds through a Meisenheimer-type intermediate, where the stability of this intermediate and the subsequent transition state for the departure of the leaving group are crucial. The presence of the fluorine atom and the pyridine (B92270) nitrogen in this compound significantly influences the energetics of these transition states through inductive effects and by modulating the electron density of the sulfinate group.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to understanding the mechanistic intricacies of reactions with this compound. In nucleophilic pathways, the primary intermediate is the Meisenheimer complex. While often transient, these species can sometimes be observed and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy, especially when stabilized by appropriate substituents or reaction conditions.

In radical pathways, the key intermediates are the 5-fluoropyridin-3-ylsulfonyl radical and the subsequent carbon-centered radical formed after addition to an unsaturated bond. These radical intermediates are typically short-lived and are often detected using electron paramagnetic resonance (EPR) spectroscopy or through trapping experiments with radical scavengers like TEMPO. However, it has been noted that some fluorinating agents, which may be used in conjunction with sulfinates, can react with TEMPO, necessitating careful selection of trapping agents. researchgate.net

The formation of an external Schiff base intermediate has been observed in enzymatic reactions involving related compounds, which then partitions toward an α-aminoacrylate intermediate. nih.gov While not a direct reaction of the sulfinate itself, this highlights the types of complex intermediates that can arise in biochemical transformations of molecules containing similar functionalities.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and providing insights into the structure of the transition state. smolecule.com For reactions involving this compound, KIE studies could be employed to distinguish between different proposed mechanisms.

For instance, in a reaction where a C-H bond is broken in the rate-determining step, substitution of the hydrogen with deuterium (B1214612) would lead to a primary KIE (kH/kD > 1). In the context of reactions with this compound, if the abstraction of a proton from a substrate by the sulfinate or a derived species were rate-limiting, a significant primary KIE would be expected.

In contrast, small or inverse KIEs (kH/kD ≈ 1 or < 1) often suggest that the C-H bond is not broken in the rate-determining step. For example, in electrophilic aromatic substitution (SEAr) reactions, small deuterium isotope effects (kH/kD = 0.86-0.99) have been observed, indicating that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net If this compound were involved in a similar multi-step process, KIE studies could pinpoint the slow step. In enzymatic systems, primary and secondary deuterium KIEs have been used to infer asymmetric transition states for proton abstraction and elimination steps. nih.gov

| Type of KIE Study | Potential Application to a Reaction with this compound | Expected Outcome and Interpretation |

| Primary Deuterium KIE | Proton abstraction from a substrate by the sulfinate in the rate-determining step. | A significant kH/kD value (>2) would confirm C-H bond breaking in the transition state. |

| Secondary Deuterium KIE | Change in hybridization at a carbon center in the rate-determining step. | A kH/kD value different from 1 would provide information about the transition state structure. |

| Solvent Isotope Effect | Involvement of proton transfer from the solvent in the rate-determining step. | A k(H2O)/k(D2O) value different from 1 would indicate solvent participation. |

Regioselectivity and Chemoselectivity Control in Reactions

The control of regioselectivity and chemoselectivity is a critical aspect of synthetic reactions involving multifunctional molecules like this compound. The electronic and steric properties of the 5-fluoropyridine ring play a significant role in directing the outcome of these reactions.

In reactions where the sulfinate acts as a nucleophile, the regioselectivity of its attack is often governed by the electronic properties of the electrophile. Conversely, when the 5-fluoropyridin-3-ylsulfonyl radical is generated, its addition to unsymmetrical alkenes or arenes can lead to regioisomers. The regioselectivity in such radical additions is influenced by the stability of the resulting carbon-centered radical intermediate. The fluorine atom at the 5-position and the nitrogen atom in the pyridine ring exert strong electronic effects that can direct the incoming radical to a specific position.

Chemoselectivity arises when a molecule possesses multiple reactive sites. For example, in a molecule with both an alkene and an alcohol, the 5-fluoropyridin-3-ylsulfonyl radical would be expected to chemoselectively add to the electron-rich alkene over the alcohol. Similarly, the sulfinate itself could potentially react at either the sulfur or an oxygen atom. While reactions predominantly occur at the sulfur atom, the choice of reaction conditions and electrophile can influence this. For instance, the reaction of sodium arenesulfinates with trimethylsilyl (B98337) chloride has been revisited to understand the role of the oxygen atom in directing the nucleophilic attack. researchgate.net In the case of substituted benzotriazoles, reactions with sodium sulfinates can lead to a mixture of regioisomeric products, with the ratio depending on the substituents. nih.gov

| Reaction Type | Controlling Factors for Selectivity | Plausible Outcome with this compound |

| Nucleophilic Aromatic Substitution | Electronic nature of the electrophile. | Attack on the most electron-deficient site of the co-reactant. |

| Radical Addition to Alkenes | Stability of the resulting carbon-centered radical. | Preferential addition to one of the alkene carbons, influenced by the 5-fluoro and pyridine nitrogen. |

| Reaction with Multifunctional Substrates | Relative reactivity of the functional groups. | Chemoselective reaction at the most reactive site (e.g., alkene vs. alcohol). |

Computational and Theoretical Studies on Sodium 5 Fluoropyridine 3 Sulfinate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Sodium 5-fluoropyridine-3-sulfinate, these calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability and reactivity. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species.

The presence of a fluorine atom and a sulfinate group on the pyridine (B92270) ring introduces significant electronic effects. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the electron density on the pyridine ring. The sulfinate group (SO₂Na) is an interesting functional group that can act as a nucleophile. nih.gov Quantum chemical calculations can precisely quantify these electronic effects.

Table 1: Calculated Electronic Properties of the 5-fluoropyridine-3-sulfinate Anion

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability; relevant for reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Charge on N | -0.45 | Suggests the nitrogen atom is a site for potential electrophilic attack. |

| Mulliken Charge on S | +1.20 | Indicates the electrophilic nature of the sulfur atom. |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations. Actual values would require specific computational studies.

These calculations can also predict various reactivity descriptors. For instance, the electrostatic potential (ESP) map can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of sites for nucleophilic and electrophilic attack. spectrabase.com In the case of the 5-fluoropyridine-3-sulfinate anion, the negative charge is expected to be localized on the oxygen atoms of the sulfinate group, making it a potent nucleophile.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT is particularly powerful for studying reaction mechanisms and the energetics of chemical transformations. For this compound, DFT can be employed to investigate its role in various reactions, such as the palladium-catalyzed cross-coupling reactions where pyridine sulfinates have been shown to be effective coupling partners. nih.govrsc.org

A key application of DFT is to map out the potential energy surface of a reaction. This involves locating the structures of reactants, transition states, and products, and calculating their relative energies. For example, in a cross-coupling reaction, DFT can help to elucidate the mechanism, which could involve oxidative addition, transmetalation, and reductive elimination steps. The calculated activation energies for each step can reveal the rate-determining step of the reaction.

Furthermore, DFT studies can explain the divergent reactivity observed in some systems involving sulfinates and pyridinium (B92312) salts, where the reaction can proceed through either a one-electron or a two-electron pathway depending on the conditions. nih.govrsc.org By modeling the different possible reaction pathways, DFT can predict which pathway is more favorable under specific conditions (e.g., in the presence or absence of light).

Table 2: Illustrative DFT Calculated Energetics for a Hypothetical Reaction of this compound

| Reaction Step | ΔG (kcal/mol) | Description |

| Oxidative Addition | -15.2 | The initial step where the catalyst inserts into a substrate. |

| Transmetalation | +5.5 | The transfer of the 5-fluoropyridinyl group to the catalyst. |

| Reductive Elimination | -25.8 | The final step to form the product and regenerate the catalyst. |

Note: This table provides an illustrative example of the kind of energetic data that can be obtained from DFT calculations for a reaction involving the title compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic properties of single molecules, molecular modeling and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in condensed phases. uni-ulm.de For this compound, these methods can provide insights into its behavior in solution and in the solid state.

Conformational analysis is important for understanding how the molecule's shape influences its properties and reactivity. The rotational barriers around the C-S bond can be calculated to determine the preferred conformation of the sulfinate group relative to the pyridine ring. This can be particularly relevant in understanding how the molecule interacts with a catalyst's active site. nih.gov

Molecular dynamics simulations can model the behavior of a large ensemble of molecules over time, providing a dynamic picture of intermolecular interactions. uni-ulm.de For this compound in solution, MD simulations can reveal how the sodium cation interacts with the sulfinate anion and how the solute interacts with solvent molecules. These simulations can also be used to study the formation of aggregates and other complex structures in solution.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. mdpi.comnih.gov For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for confirming the presence and position of the fluorine atom on the pyridine ring. By comparing the calculated spectrum with the experimental one, chemists can verify the structure of the molecule. Scaling factors are often used to improve the accuracy of the predicted chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the S=O and C-F bonds. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |

| ¹⁹F NMR Chemical Shift | -125.3 ppm | Corresponds to the fluorine atom at the 5-position of the pyridine ring. |

| ¹³C NMR Chemical Shift (C-F) | 160.2 ppm | The carbon atom directly bonded to the fluorine atom. |

| IR Stretching Freq. (S=O) | 1050 cm⁻¹ | Characteristic absorption for the sulfinate group. |

| IR Stretching Freq. (C-F) | 1250 cm⁻¹ | Characteristic absorption for the carbon-fluorine bond. |

Note: The values in this table are for illustrative purposes and demonstrate the type of spectroscopic data that can be computationally predicted to aid in experimental characterization.

Applications of Sodium 5 Fluoropyridine 3 Sulfinate in Advanced Organic Synthesis

As a Building Block for the Construction of Complex Fluorinated Heterocyclic Systems

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated heterocycles are of great interest in medicinal chemistry and materials science.

Sodium 5-fluoropyridine-3-sulfinate serves as a valuable building block for the synthesis of more complex fluorinated heterocyclic systems. The sulfinate group can be readily converted into other functional groups, providing a handle for further chemical transformations. For instance, pyridine sulfinates can act as nucleophilic partners in palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This reactivity allows for the coupling of the 5-fluoropyridine moiety with various aryl or heteroaryl halides, leading to the construction of intricate molecular architectures. nih.govrsc.org

The general utility of pyridine sulfinates in cross-coupling reactions suggests that this compound can be employed in similar transformations to generate a library of novel fluorinated compounds. The reaction conditions for such couplings are typically mild and tolerate a wide range of functional groups, making this approach highly versatile.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with Aryl Halides

| Pyridine Sulfinate Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 95 | nih.gov |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chloroanisole | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 88 | nih.gov |

| Sodium pyridine-3-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 92 | nih.gov |

This table presents data for similar pyridine sulfinate compounds to illustrate the potential reactivity of this compound in cross-coupling reactions.

Precursor to Fluorine- and Sulfur-Containing Molecules for Materials Research

The unique combination of fluorine and sulfur in this compound makes it an attractive precursor for the synthesis of novel molecules for materials research. researchgate.net Fluorinated organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net Similarly, sulfur-containing compounds are utilized in a variety of materials, including polymers, dyes, and electronic components.

The sulfinate group of this compound can be oxidized to a sulfonyl group, which is a key functional group in many functional materials. Sulfones are known for their thermal stability and are often incorporated into high-performance polymers. Furthermore, the sulfonyl group can act as a versatile synthetic handle for further modifications.

The development of new synthetic methodologies, such as photoredox/nickel dual catalysis, has expanded the scope of reactions involving sulfinates, allowing for the formation of diverse sulfones under mild conditions. nih.gov This suggests that this compound could be a valuable precursor for creating a range of fluorine- and sulfur-containing building blocks for the design of advanced materials with tailored properties.

Role in the Synthesis of Specific Fluorinated Pyridine-Sulfur Derivatives (e.g., 3-Fluoropyridine-2-sulfonamide analogs)

Sulfonamides are a critical class of compounds in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. The synthesis of novel sulfonamide derivatives is therefore an area of intense research. This compound can serve as a key starting material for the preparation of fluorinated pyridine-sulfonamide derivatives.

The sulfinate moiety can be converted to a sulfonyl chloride, which can then react with a variety of amines to form the corresponding sulfonamides. A method for the reductive coupling of aryl sulfinates and nitroarenes to form (hetero)aryl sulfonamides has been reported, offering a direct route to these valuable compounds. acs.org This methodology could potentially be applied to this compound to access a range of novel 5-fluoropyridine-3-sulfonamides.

While direct synthesis of 3-Fluoropyridine-2-sulfonamide analogs from this compound is not explicitly documented, the general reactivity of sulfinates suggests a plausible synthetic route. The conversion of the sulfinate to a sulfonyl chloride followed by amination would be a standard and effective method. The resulting fluorinated pyridine-sulfonamide scaffolds would be of significant interest for screening in drug discovery programs.

Table 2: Plausible Synthesis of 5-Fluoropyridine-3-sulfonamide from this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | This compound | - | Oxidizing Agent (e.g., NCS, Oxone®) | 5-Fluoropyridine-3-sulfonyl chloride |

| 2 | 5-Fluoropyridine-3-sulfonyl chloride | Amine (R-NH₂) | Base (e.g., Pyridine, Triethylamine) | 5-Fluoropyridine-3-sulfonamide |

This table outlines a potential synthetic pathway based on established chemical transformations of sulfinates and sulfonyl chlorides.

Late-Stage Functionalization Strategies Utilizing the Compound

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves the introduction of new functional groups into a complex molecule at a late step in the synthesis. berkeley.edu This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR). berkeley.edu

This compound and its derivatives are well-suited for LSF strategies. The sulfinate group itself can be introduced into a molecule in a late-stage manner. More commonly, the reactivity of the pyridine ring and the sulfonyl group (derived from the sulfinate) can be exploited. For instance, the C-H bonds of the pyridine ring can be targeted for functionalization. acs.org

Recent advancements have demonstrated divergent reactivity of sulfinates with pyridinium (B92312) salts, enabling either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines under switchable reaction conditions. nih.gov These methods provide powerful tools for modifying complex pyridine-containing molecules in a late-stage fashion. nih.gov The presence of the fluorine atom in this compound can influence the regioselectivity of such LSF reactions, offering a route to unique analogs that would be difficult to access through traditional synthetic methods. The development of electrochemical methods for the meta-sulfonylation of pyridines with nucleophilic sulfinates further expands the toolkit for LSF. nih.gov

Analytical Methodologies for Research on Sodium 5 Fluoropyridine 3 Sulfinate

Spectroscopic Techniques for Investigating Reaction Progress and Intermediates

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions and the characterization of intermediates and final products in the synthesis of Sodium 5-fluoropyridine-3-sulfinate. These techniques provide detailed information about molecular structure, functional groups, and the electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR provides information on the number and environment of protons in the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern. For a compound like 5-fluoropyridine-3-sulfinate, one would expect to observe distinct signals for the protons at positions 2, 4, and 6 of the pyridine ring.

¹³C NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms, with the carbon atom bonded to the fluorine atom and the sulfinate group exhibiting characteristic shifts.

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a direct method to confirm the presence and electronic environment of the fluorine atom on the pyridine ring. The chemical shift of the fluorine atom can also be sensitive to the reaction conditions and the presence of intermediates.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound, IR spectroscopy is valuable for confirming the presence of the sulfinate group (S-O bonds) and the fluoro-substituted pyridine ring.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| S=O Stretch (Sulfinate) | 1050 - 1200 |

| C-F Stretch (Aryl Fluoride) | 1250 - 1020 |

| C=C and C=N Ring Vibrations (Pyridine) | 1600 - 1400 |

This table presents typical absorption ranges for the indicated functional groups and is for illustrative purposes.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition. In a typical mass spectrum, the molecular ion peak would correspond to the mass of the 5-fluoropyridine-3-sulfinate anion.

Chromatographic Methods for Reaction Monitoring and Product Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of a reaction and for the purification of the final product.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can be used to:

Monitor reaction progress: By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product.

Assess product purity: HPLC provides a quantitative measure of the purity of the synthesized this compound by separating it from any unreacted starting materials or byproducts.

Preparative purification: Preparative HPLC can be used to isolate and purify the target compound from a crude reaction mixture.

A related compound, Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate, is noted to have its purity assessed by HPLC, indicating the suitability of this method for analogous structures. bldpharm.com

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and therefore non-volatile, GC can be used to analyze volatile precursors or derivatives of the compound. For instance, the starting material, 5-fluoropyridine, or other volatile intermediates in its synthesis could be monitored by GC.

Advanced Characterization Techniques for Solid-State Analysis in Mechanistic Studies

The solid-state structure of a compound can provide profound insights into its physical properties and intermolecular interactions.

X-ray Crystallography:

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. sigmaaldrich.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can reveal:

The precise arrangement of the 5-fluoropyridine-3-sulfinate anions and the sodium cations in the crystal lattice.

Detailed information on bond lengths, bond angles, and torsional angles within the molecule.

The nature of intermolecular interactions, such as ion-pairing and any potential hydrogen bonding, which can influence the compound's physical properties.

This technique has been fundamental in characterizing the structure of many biological molecules and materials. sigmaaldrich.com For instance, X-ray crystallography has been used to determine the structure of various sodium salts and pyridine derivatives, providing a basis for understanding their chemical behavior.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly methods for the synthesis of Sodium 5-fluoropyridine-3-sulfinate is a primary area of future research. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. Future efforts will likely focus on "green chemistry" approaches to mitigate these issues. mdpi.comresearchgate.netresearchgate.netyoutube.com

Key areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals, to replace stoichiometric reagents. This could lead to processes with higher atom economy and reduced environmental impact.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.comrsc.org Developing a flow synthesis for this compound would be a significant step towards its large-scale, sustainable production.

Alternative Starting Materials: Exploring alternative, more readily available, and less hazardous starting materials will be crucial. This could involve the development of new retrosynthetic disconnections for the target molecule.

Solvent-Free and Aqueous Synthesis: Research into solvent-free reaction conditions or the use of water as a solvent will be a key aspect of making the synthesis more sustainable. mdpi.com

A recent study on the synthesis of indolizines via a copper-catalyzed reaction under solvent-free conditions provides a template for how such green chemistry principles can be applied. mdpi.com Similarly, the use of microwave-assisted synthesis has shown promise in reducing reaction times and solvent usage in the preparation of other heterocyclic compounds. mdpi.com

Exploration of Unprecedented Reactivity Modes of the Sulfinate and Fluoropyridine Moieties

The true potential of this compound lies in the unique and potentially synergistic reactivity of its two key functional groups: the sulfinate and the fluoropyridine. Future research will undoubtedly delve into uncovering novel transformations that exploit this dual functionality.

The sulfinate group is a versatile functional handle. While its use as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-C bonds is established for other pyridine (B92270) sulfinates, its full range of reactivity in the context of a fluorinated pyridine ring remains to be explored. nih.govrsc.org For instance, the electron-withdrawing nature of the fluorine atom could modulate the nucleophilicity of the sulfinate, potentially leading to unique selectivity or reactivity.

Furthermore, the pyridine ring itself can participate in a variety of reactions. The presence of a fluorine atom can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. Recent work on the site-selective difluoromethylation of pyridines highlights the importance of understanding how substituents direct reactivity. uni-muenster.dechemeurope.com

Future investigations could focus on:

Dual Reactivity: Designing one-pot reactions where both the sulfinate and the fluoropyridine moiety participate in sequential or cascade transformations.

Novel Cross-Coupling Reactions: Expanding the scope of cross-coupling partners beyond aryl halides to include other electrophiles.

Photoredox Catalysis: Exploring the potential of the fluoropyridine sulfinate to engage in photoredox-catalyzed reactions, opening up new pathways for radical-based transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and application of this compound into automated platforms represents a significant leap forward in efficiency and discovery. uchicago.eduresearchgate.netsigmaaldrich.com Automated synthesis systems, which combine robotics with real-time reaction analysis, can rapidly screen reaction conditions and optimize synthetic routes. sigmaaldrich.com

The development of automated synthesis for fluorinated pyridine derivatives is already underway. uchicago.eduresearchgate.net For example, the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine has been reported, showcasing the feasibility of such approaches. uchicago.edu By developing a robust and reliable synthesis of this compound that is compatible with these platforms, researchers can accelerate the discovery of new molecules with desired properties.

Key goals in this area include:

Developing a "Plug-and-Play" Cartridge: Creating a pre-packaged reagent cartridge containing this compound for use in automated synthesizers. This would allow for its easy incorporation into standardized synthetic workflows.

High-Throughput Screening: Utilizing automated platforms to rapidly screen the reactivity of this compound with a large library of coupling partners, leading to the rapid generation of novel compound libraries.

Machine Learning-Assisted Optimization: Employing machine learning algorithms to analyze the data from high-throughput screening experiments and predict optimal reaction conditions for the synthesis of new derivatives.

Theoretical Prediction of New Reactions and Reactivity Patterns

Computational chemistry offers a powerful tool for predicting the reactivity of this compound and guiding experimental efforts. csmres.co.uknih.govnih.govsmu.edumontclair.edu Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its behavior in various chemical reactions.

Theoretical studies can provide valuable insights into:

Reaction Mechanisms: Elucidating the detailed step-by-step mechanism of known and potential reactions, helping to optimize reaction conditions and identify potential side products. A theoretical study on the reaction of the fluoromethylene radical with nitrogen dioxide, for instance, provided a detailed understanding of the potential energy surface and the most likely reaction pathways. nih.gov

Prediction of Novel Reactivity: Identifying new, as-yet-unexplored reaction pathways by calculating the thermodynamics and kinetics of hypothetical transformations. Computational analysis has been used to study the mechanism of trifluoromethylation of organic compounds, which is analogous to the potential reactivity of the fluoropyridine moiety. montclair.edu

Spectroscopic and Physicochemical Properties: Predicting properties such as NMR spectra, redox potentials, and acidity/basicity, which can aid in the characterization of new compounds and the design of new experiments.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of novel reactivity patterns and applications for this compound. The use of computational tools to predict reaction outcomes is becoming increasingly prevalent in the pharmaceutical industry to streamline synthesis design. csmres.co.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.